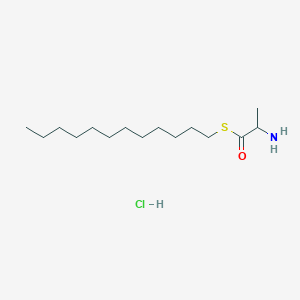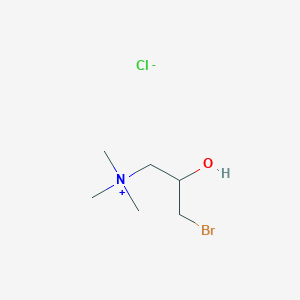
3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride: is a quaternary ammonium compound with a bromine and hydroxyl functional group. This compound is known for its diverse applications in organic chemistry, particularly in the synthesis of various polymers and surfactants. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride typically involves the reaction of 3-bromopropylamine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Bromopropylamine+Trimethylamine→3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted ammonium compounds.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Amines and other reduced derivatives.
科学的研究の応用
Chemistry:
Polymer Synthesis: Used as a monomer in the synthesis of hydrophilic-hydrophobic block copolymers.
Surfactants: Acts as a surfactant in the synthesis of ultrathin nano scrolls.
Biology:
Cellular Studies: Utilized in the study of cellular uptake and transport mechanisms due to its quaternary ammonium structure.
Medicine:
Drug Delivery: Explored as a potential carrier for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Anion Exchange Membranes: Used in the preparation of anion exchange membranes for applications in fuel cells and water treatment.
作用機序
The mechanism of action of 3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride involves its interaction with various molecular targets through its quaternary ammonium group. This group can form ionic bonds with negatively charged molecules, facilitating the transport and delivery of these molecules across cellular membranes. The bromine and hydroxyl groups also allow for further chemical modifications, enhancing the compound’s versatility in different applications.
類似化合物との比較
- 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide
- 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Comparison:
- 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide: Similar structure but lacks the hydroxyl group, making it less versatile in certain chemical reactions.
- 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride: Contains a chlorine atom instead of bromine, which affects its reactivity and applications.
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride: Contains a carboxyl group, providing different chemical properties and applications compared to the hydroxyl group.
Uniqueness: The presence of both bromine and hydroxyl groups in 3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride makes it a unique compound with a wide range of applications in various fields, from polymer synthesis to drug delivery.
特性
CAS番号 |
105463-53-4 |
|---|---|
分子式 |
C6H15BrClNO |
分子量 |
232.54 g/mol |
IUPAC名 |
(3-bromo-2-hydroxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H15BrNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
DUJRJZCLDOPFGP-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC(CBr)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


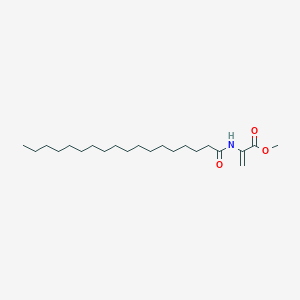
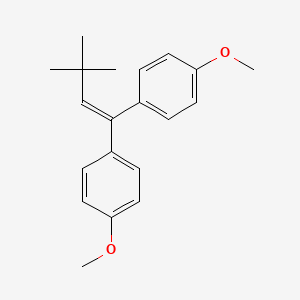
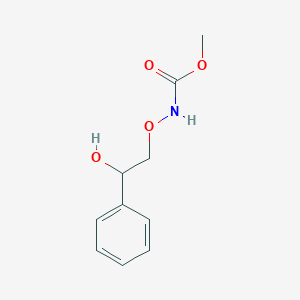
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
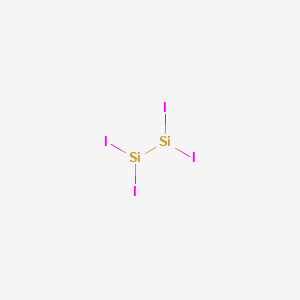
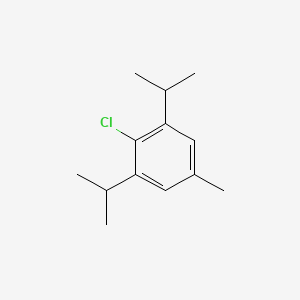
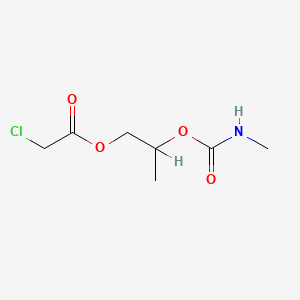
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
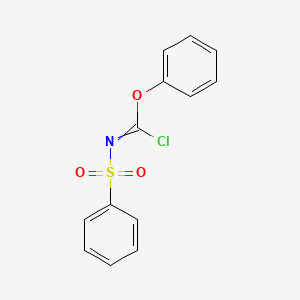
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
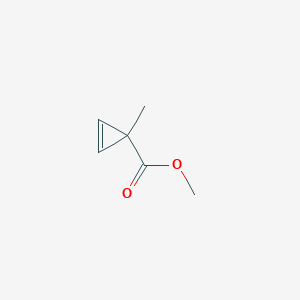
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
